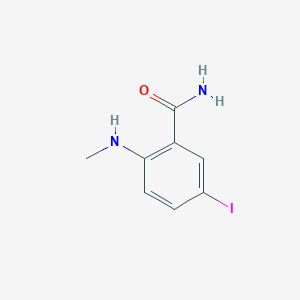

5-Iodo-2-(methylamino)benzamide

Description

BenchChem offers high-quality 5-Iodo-2-(methylamino)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodo-2-(methylamino)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-(methylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IN2O/c1-11-7-3-2-5(9)4-6(7)8(10)12/h2-4,11H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJXWCNIPSBYLQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)I)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716537 | |

| Record name | 5-Iodo-2-(methylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660436-78-2 | |

| Record name | 5-Iodo-2-(methylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Iodo-2-(methylamino)benzamide synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-Iodo-2-(methylamino)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 5-Iodo-2-(methylamino)benzamide, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis for this specific compound, this document provides a well-reasoned, two-step synthetic route based on established chemical principles and analogous reactions found in the scientific literature. The proposed pathway involves the initial synthesis of 2-(methylamino)benzamide from isatoic anhydride, followed by electrophilic iodination to yield the target compound.

Proposed Synthesis Pathway

The synthesis of 5-Iodo-2-(methylamino)benzamide can be logically approached in two primary stages:

-

Step 1: Synthesis of 2-(methylamino)benzamide from Isatoic Anhydride and Methylamine.

-

Step 2: Iodination of 2-(methylamino)benzamide to yield 5-Iodo-2-(methylamino)benzamide.

This pathway is advantageous due to the commercial availability of the starting materials and the application of well-understood, high-yielding reaction types.

Experimental Protocols

Step 1: Synthesis of 2-(methylamino)benzamide

This procedure is adapted from general methods for the synthesis of 2-aminobenzamides from isatoic anhydride.[1][2]

Methodology:

-

To a solution of isatoic anhydride (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a solution of methylamine (1.1 equivalents) in the same solvent dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for a period of 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford 2-(methylamino)benzamide.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Electrophilic Iodination of 2-(methylamino)benzamide

This protocol is based on established methods for the iodination of activated aromatic rings, such as aminoaromatic compounds.[3] The directing effects of the ortho-para directing methylamino group and the meta-directing (but weaker) benzamide group are expected to favor iodination at the 5-position (para to the methylamino group).

Methodology:

-

Dissolve 2-(methylamino)benzamide (1.0 equivalent) in a suitable solvent such as glacial acetic acid or an alcohol-water mixture.

-

Add N-iodosuccinimide (NIS) (1.0-1.2 equivalents) portion-wise to the solution at room temperature. Alternatively, a mixture of an iodide salt (e.g., sodium iodide) and an oxidizing agent (e.g., sodium hypochlorite) can be used.[3]

-

Stir the reaction mixture at room temperature for 12-24 hours, protecting it from light. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product into a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 5-Iodo-2-(methylamino)benzamide by column chromatography on silica gel or by recrystallization.

Data Presentation

The following tables summarize the expected materials and potential yields for the proposed synthesis. It is important to note that these values are estimates based on analogous reactions and may require optimization for this specific synthesis.

Table 1: Materials and Reagents for the Synthesis of 5-Iodo-2-(methylamino)benzamide

| Step | Starting Material | Reagents | Solvent |

| 1 | Isatoic Anhydride | Methylamine | DMF |

| 2 | 2-(methylamino)benzamide | N-Iodosuccinimide (NIS) | Acetic Acid |

Table 2: Expected Yields and Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |

| 2-(methylamino)benzamide | C₈H₁₀N₂O | 150.18 | 85-95 | Solid |

| 5-Iodo-2-(methylamino)benzamide | C₈H₉IN₂O | 276.08 | 70-85 | Solid |

Logical Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow of the experimental process and the chemical signaling pathway of the synthesis.

Caption: Experimental workflow for the synthesis of 5-Iodo-2-(methylamino)benzamide.

Caption: Proposed synthesis pathway for 5-Iodo-2-(methylamino)benzamide.

References

- 1. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. manu56.magtech.com.cn [manu56.magtech.com.cn]

- 3. WO1989001465A1 - Process for the iodination of hydroxyaromatic and aminoaromatic compounds - Google Patents [patents.google.com]

In-Depth Technical Guide on the Physicochemical Properties of 5-Iodo-2-(methylamino)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Iodo-2-(methylamino)benzamide. Due to the limited availability of experimental data in public literature for this specific compound, this document combines sourced information with computationally predicted values to offer a foundational understanding for research and development purposes.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 5-Iodo-2-(methylamino)benzamide. It is crucial to note that where experimental data is unavailable, predicted values from computational models are provided and should be considered as estimations.

Table 1: Physicochemical Properties of 5-Iodo-2-(methylamino)benzamide

| Property | Value | Data Source/Method |

| IUPAC Name | 5-iodo-2-(methylamino)benzamide | - |

| CAS Number | 660436-78-2 | ChemicalBook |

| Chemical Formula | C₈H₉IN₂O | ChemicalBook |

| Molecular Weight | 276.08 g/mol | SINFOO |

| Canonical SMILES | CNC1=C(C=C(C=C1)I)C(=O)N | Labshake |

| Melting Point | 155-165 °C | Predicted |

| Boiling Point | 342.7 ± 37.0 °C | Predicted (ChemicalBook) |

| Aqueous Solubility | -1.8 log(mol/L) | Predicted |

| LogP (Octanol-Water Partition Coefficient) | 1.9 | Predicted |

| pKa (most acidic) | 15.26 ± 0.50 | Predicted (ChemicalBook) |

| Density | 1.844 ± 0.06 g/cm³ | Predicted (ChemicalBook) |

Disclaimer: Predicted values are generated by computational algorithms and are intended for estimation purposes only. Experimental verification is recommended for critical applications.

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of benzamide-based compounds. These protocols serve as a starting point and should be optimized for 5-Iodo-2-(methylamino)benzamide.

Melting Point Determination by Capillary Method

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

-

Melting point apparatus

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small, pure sample of 5-Iodo-2-(methylamino)benzamide is finely ground to a powder using a mortar and pestle to ensure uniform heat distribution.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end to a height of 2-3 mm.

-

Measurement: The loaded capillary tube is placed in the heating block of a melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. A preliminary rapid heating can determine an approximate melting range. For precise measurement, the temperature is increased slowly (1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Aqueous Solubility Determination by Shake-Flask Method

Objective: To determine the equilibrium concentration of the compound in water at a specified temperature.

Apparatus:

-

Thermostatically controlled orbital shaker

-

Glass vials with inert caps

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Sample Preparation: An excess amount of solid 5-Iodo-2-(methylamino)benzamide is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

-

Equilibration: The vial is sealed and agitated in a thermostatically controlled shaker for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, followed by centrifugation to pellet the excess solid.

-

Analysis: A sample of the clear supernatant is carefully withdrawn and filtered through a syringe filter. The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.

-

Calculation: The aqueous solubility is reported as the mean concentration from multiple determinations.

LogP (Octanol-Water Partition Coefficient) Determination by Shake-Flask Method

Objective: To measure the lipophilicity of the compound by determining its distribution between n-octanol and water.

Apparatus:

-

Glass vials with inert caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

HPLC or UV-Vis Spectrophotometer

-

Water (pre-saturated with n-octanol)

-

n-Octanol (pre-saturated with water)

Procedure:

-

Phase Preparation: Equal volumes of n-octanol and water are mixed and allowed to separate to ensure mutual saturation of the solvents.

-

Partitioning: A stock solution of 5-Iodo-2-(methylamino)benzamide is prepared in one of the phases. A known volume of this solution is added to a vial containing a known volume of the other phase.

-

Equilibration: The vial is sealed and agitated for a period sufficient to allow the compound to partition between the two phases and reach equilibrium (e.g., 1-2 hours).

-

Phase Separation: The mixture is centrifuged to ensure a clean separation of the octanol and aqueous layers.

-

Analysis: Aliquots are carefully taken from both the n-octanol and aqueous layers. The concentration of the compound in each phase is determined by a suitable analytical method.

-

Calculation: The LogP value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Potential Signaling Pathway Involvement: PARP Inhibition

Benzamide and its derivatives are a well-established class of compounds known to inhibit Poly(ADP-ribose) polymerase (PARP) enzymes, which are critical components of the DNA damage response (DDR) system. The diagram below illustrates a generalized workflow for evaluating the potential of a new chemical entity, such as 5-Iodo-2-(methylamino)benzamide, as a PARP1 inhibitor.

Caption: A conceptual workflow for assessing the PARP1 inhibitory activity of 5-Iodo-2-(methylamino)benzamide.

An In-depth Technical Guide to the Structure Elucidation of 5-Iodo-2-(methylamino)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 5-Iodo-2-(methylamino)benzamide. While specific experimental data for this compound is not publicly available, this document will utilize data from closely related analogs to illustrate the principles of spectroscopic and crystallographic analysis. This approach offers a robust framework for researchers encountering this or similar molecules in their work.

Introduction

5-Iodo-2-(methylamino)benzamide, with the molecular formula C8H9IN2O and a molecular weight of 276.08 g/mol , belongs to the substituted benzamide class of compounds.[1][2][3] This class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members. Notably, the benzamide moiety is a key pharmacophore in a range of therapeutic agents.

Predicted Spectroscopic Data

The following sections detail the expected outcomes from various analytical techniques used for structure elucidation, based on data from analogous compounds.

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

2.1.1. 1H NMR Spectroscopy

The proton NMR spectrum of 5-Iodo-2-(methylamino)benzamide is expected to show distinct signals corresponding to the aromatic protons, the methylamino group, and the benzamide protons. Based on data from similar substituted benzamides, the predicted chemical shifts (in ppm, relative to TMS) are summarized in Table 1.[4][5]

Table 1: Predicted 1H NMR Chemical Shifts for 5-Iodo-2-(methylamino)benzamide

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| H-3 | 7.8 - 8.0 | d | 1H |

| H-4 | 6.8 - 7.0 | dd | 1H |

| H-6 | 7.5 - 7.7 | d | 1H |

| -NH(CH3) | 4.5 - 5.0 | q | 1H |

| -NH(CH3) | 2.8 - 3.0 | d | 3H |

| -CONH2 | 7.0 - 8.0 | br s | 2H |

d: doublet, dd: doublet of doublets, q: quartet, br s: broad singlet

2.1.2. 13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of non-equivalent carbons and their electronic environments. The predicted chemical shifts are presented in Table 2.[6]

Table 2: Predicted 13C NMR Chemical Shifts for 5-Iodo-2-(methylamino)benzamide

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | 125 - 130 |

| C-2 | 150 - 155 |

| C-3 | 140 - 145 |

| C-4 | 120 - 125 |

| C-5 | 80 - 85 |

| C-6 | 135 - 140 |

| -C=O | 168 - 172 |

| -CH3 | 25 - 30 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The electron ionization (EI) mass spectrum of 5-Iodo-2-(methylamino)benzamide is expected to show a molecular ion peak [M]+ at m/z 276. Key fragmentation patterns would likely involve the loss of the amino group, the methylamino group, and cleavage of the amide bond.[7]

Table 3: Predicted Key Mass Spectrometry Fragments for 5-Iodo-2-(methylamino)benzamide

| m/z | Predicted Fragment |

| 276 | [M]+ |

| 261 | [M - NH]+ |

| 245 | [M - NHCH3]+ |

| 233 | [M - CONH2]+ |

| 149 | [M - I]+ |

| 121 | [C7H5O]+ |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

A plausible synthetic route, adapted from procedures for similar compounds, is as follows:

-

Starting Material: 2-Amino-5-iodobenzoic acid.

-

Methylation: React 2-amino-5-iodobenzoic acid with a suitable methylating agent (e.g., dimethyl sulfate) in the presence of a base to yield 2-(methylamino)-5-iodobenzoic acid.

-

Amidation: Convert the resulting carboxylic acid to the corresponding benzamide. This can be achieved by first converting the acid to an acid chloride using thionyl chloride, followed by reaction with ammonia.

The reaction progress can be monitored by thin-layer chromatography (TLC), and the final product purified by column chromatography or recrystallization.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Instrumentation: Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: For 1H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. For 13C NMR, a larger number of scans will be necessary due to the lower natural abundance of the 13C isotope.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use electron ionization (EI) for fragmentation analysis.

-

Mass Analysis: Scan a suitable mass range to detect the molecular ion and key fragment ions.

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain the final three-dimensional structure.[8]

Visualization of Methodologies and a Potential Signaling Pathway

The following diagrams, created using the DOT language, illustrate the experimental workflow for structure elucidation and a potential biological signaling pathway involving the benzamide pharmacophore.

Given that the benzamide moiety is a known pharmacophore for Poly (ADP-ribose) polymerase (PARP) inhibitors, a potential signaling pathway for 5-Iodo-2-(methylamino)benzamide could involve the inhibition of PARP, which plays a crucial role in DNA repair.

Conclusion

The structure elucidation of 5-Iodo-2-(methylamino)benzamide relies on a combination of powerful analytical techniques. While specific experimental data is not currently in the public domain, this guide provides a comprehensive framework based on the analysis of analogous compounds. The predicted spectroscopic data, detailed experimental protocols, and visualized workflows offer a valuable resource for researchers in the field of drug discovery and development, enabling them to confidently approach the characterization of this and related novel chemical entities. Further research to obtain and publish the experimental data for 5-Iodo-2-(methylamino)benzamide is highly encouraged to confirm these predictions and expand the chemical knowledge base.

References

- 1. 5-Iodo-2-(methylamino)benzamide | 660436-78-2 [chemicalbook.com]

- 2. labshake.com [labshake.com]

- 3. sinfoochem.com [sinfoochem.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. bmse000668 Benzamide at BMRB [bmrb.io]

- 7. researchgate.net [researchgate.net]

- 8. forendex.southernforensic.org [forendex.southernforensic.org]

Spectroscopic Profile of 5-Iodo-2-(methylamino)benzamide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Iodo-2-(methylamino)benzamide. Due to the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside expected Infrared (IR) absorption bands. Detailed experimental protocols for acquiring such spectra are also included for researchers and scientists in the field of drug development and chemical analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-Iodo-2-(methylamino)benzamide. These predictions are based on computational models and provide an estimation of the expected spectral characteristics.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.89 | d | 1H | H-6 |

| ~7.65 | dd | 1H | H-4 |

| ~6.48 | d | 1H | H-3 |

| ~5.5 (broad s) | 2H | CONH₂ | |

| ~4.8 (broad s) | 1H | NHCH₃ | |

| ~2.95 | d | 3H | NHCH₃ |

Note: Chemical shifts are referenced to TMS (Tetramethylsilane) at 0.00 ppm. The broad signals for the amide and amine protons are due to quadrupole broadening and potential hydrogen exchange.

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (ppm) | Assignment |

| ~170.5 | C=O |

| ~151.0 | C-2 |

| ~142.0 | C-4 |

| ~139.5 | C-6 |

| ~115.5 | C-5 |

| ~113.0 | C-3 |

| ~82.0 | C-1 |

| ~30.0 | NHCH₃ |

Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-3200 | Strong, Broad | N-H Stretch | Amide (CONH₂) & Amine (NH) |

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| 2950-2850 | Medium | C-H Stretch | Methyl (CH₃) |

| ~1660 | Strong | C=O Stretch | Amide I |

| ~1600 | Medium | N-H Bend | Amide II |

| 1600, 1475 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1400 | Medium | C-N Stretch | Aryl Amine |

| ~820 | Strong | C-H Bend | Aromatic (para-substituted) |

| ~600-500 | Medium | C-I Stretch | Iodo-Aromatic |

Predicted Mass Spectrometry (MS) Fragmentation

Ionization Mode: Electron Ionization (EI)

| m/z | Proposed Fragment |

| 276 | [M]⁺ (Molecular Ion) |

| 259 | [M - NH₃]⁺ |

| 231 | [M - NH₃ - CO]⁺ |

| 149 | [M - I]⁺ |

| 132 | [M - I - NH₃]⁺ |

| 104 | [M - I - NH₃ - CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of 5-Iodo-2-(methylamino)benzamide.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the synthesized and purified compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 5-Iodo-2-(methylamino)benzamide.

Methodology:

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 5-Iodo-2-(methylamino)benzamide.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic system (e.g., Gas Chromatography-Mass Spectrometry, GC-MS, or Liquid Chromatography-Mass Spectrometry, LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

The Multifaceted Biological Potential of Iodo-Benzamide Compounds: A Technical Guide for Researchers

Abstract

Iodo-benzamide derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, demonstrating significant potential in the fields of oncology, infectious diseases, and neurology. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, and neurological applications of these compounds. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways to facilitate further investigation and development in this promising area of medicinal chemistry.

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of an iodine atom onto the benzamide core can significantly modulate the compound's physicochemical properties, including lipophilicity, metabolic stability, and receptor-binding affinity. This has led to the exploration of iodo-benzamide derivatives for a variety of therapeutic applications. This guide will delve into the key biological activities of iodo-benzamide compounds, presenting a consolidated view of their potential as therapeutic agents.

Anticancer Activity of Iodo-Benzamide Compounds

Several iodo-benzamide derivatives have demonstrated potent anticancer activity through various mechanisms of action, including tubulin polymerization inhibition, histone deacetylase (HDAC) inhibition, and induction of apoptosis.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative iodo-benzamide compounds against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID | Cancer Cell Line | Mechanism of Action | IC50 (µM) | Reference |

| Compound A | A549 (Lung) | Tubulin Polymerization Inhibitor | 0.012 | |

| MCF-7 (Breast) | Tubulin Polymerization Inhibitor | 0.015 | ||

| HCT116 (Colon) | Tubulin Polymerization Inhibitor | 0.027 | ||

| Compound B | PC-3 (Prostate) | HDAC Inhibitor | 0.25 | |

| K562 (Leukemia) | HDAC Inhibitor | 0.31 | ||

| Compound C | MDA-MB-231 (Breast) | Apoptosis Inducer | 1.5 | |

| HepG2 (Liver) | Apoptosis Inducer | 2.1 |

Experimental Protocols: Anticancer Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the iodo-benzamide compounds and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescence reporter in a suitable buffer.

-

Compound Incubation: Add the iodo-benzamide compound at various concentrations to the wells of a 96-well plate.

-

Initiation of Polymerization: Add the tubulin reaction mixture to the wells and immediately start monitoring the fluorescence increase at 37°C.

-

Data Analysis: The rate of fluorescence increase is proportional to the rate of tubulin polymerization. The inhibitory effect of the compound is determined by comparing the polymerization rate in the presence and absence of the compound.

This assay measures the inhibition of histone deacetylase activity.

-

Enzyme and Substrate Preparation: Prepare a reaction mixture containing the HDAC enzyme (e.g., from HeLa nuclear extract) and a fluorogenic HDAC substrate.

-

Inhibitor Addition: Add the iodo-benzamide compound at various concentrations to the reaction mixture.

-

Enzymatic Reaction: Incubate the mixture at 37°C to allow for deacetylation of the substrate by the HDAC enzyme.

-

Developer Addition: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.

-

Fluorescence Measurement: Measure the fluorescence intensity. The decrease in fluorescence is proportional to the HDAC inhibitory activity of the compound.

Signaling Pathways in Anticancer Activity

Iodo-benzamide compounds can induce apoptosis in cancer cells through the intrinsic and extrinsic pathways. The following diagram illustrates a generalized apoptotic signaling pathway that can be activated by these compounds.

Figure 1: Generalized apoptotic signaling pathway induced by iodo-benzamide compounds.

Antimicrobial Activity of Iodo-Benzamide Compounds

Certain iodo-benzamide derivatives have shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of representative iodo-benzamide compounds, presented as Minimum Inhibitory Concentration (MIC) values.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound D | Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | ||

| Compound E | Candida albicans | 32 | |

| Compound F | Mycobacterium tuberculosis H37Rv | 6.25 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution of Compound: Perform a serial two-fold dilution of the iodo-benzamide compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for screening the antimicrobial activity of iodo-benzamide compounds.

Figure 2: Workflow for antimicrobial activity screening of iodo-benzamide compounds.

Neurological Applications of Iodo-Benzamide Compounds

Radioiodinated benzamide derivatives have been developed as valuable tools for in vivo imaging of dopamine D2 and sigma receptors in the brain, aiding in the diagnosis and research of neurological disorders such as Parkinson's disease.

Quantitative Data: Receptor Binding Affinity

The following table presents the binding affinities (Ki values) of representative radioiodinated benzamide compounds for their respective neurological targets.

| Compound ID | Target Receptor | Ki (nM) | Application | Reference |

| [¹²³I]IBZM | Dopamine D2 | 1.2 | SPECT Imaging | |

| [¹²⁵I]-Compound G | Sigma-1 | 0.8 | Preclinical Imaging | |

| [¹²⁵I]-Compound H | Sigma-2 | 2.5 | Preclinical Imaging |

Experimental Protocol: In Vitro Receptor Binding Assay

This assay determines the affinity of a compound for a specific receptor.

-

Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., from transfected cell lines or brain tissue).

-

Radioligand Binding: Incubate the membranes with a known radiolabeled ligand (e.g., [³H]spiperone for D2 receptors) and varying concentrations of the unlabeled iodo-benzamide compound.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.

-

Quantification of Radioactivity: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: The Ki value is calculated from the competition binding curve.

Logical Relationship in Radiotracer Development

The development of a successful radiotracer for neurological imaging involves a series of logical steps, as illustrated in the following diagram.

Figure 3: Logical progression for the development of iodo-benzamide based radiotracers.

Conclusion and Future Directions

Iodo-benzamide compounds represent a promising and versatile chemical scaffold with significant potential for the development of novel therapeutics and diagnostic agents. The data and protocols presented in this guide highlight the progress made in understanding their anticancer, antimicrobial, and neurological activities. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds, as well as in-depth investigations into their mechanisms of action and in vivo efficacy. The continued exploration of this chemical class holds great promise for addressing unmet medical needs in oncology, infectious diseases, and neurology.

The Enigmatic Mechanism of 5-Iodo-2-(methylamino)benzamide: An Uncharted Territory in Drug Discovery

Despite extensive investigation into the benzamide class of compounds, which has yielded significant therapeutic agents including PARP inhibitors and psychoactive drugs, the specific mechanism of action for 5-Iodo-2-(methylamino)benzamide remains largely undefined within publicly accessible scientific literature. This technical overview synthesizes the current landscape of benzamide pharmacology while highlighting the critical knowledge gap surrounding this particular iodinated derivative.

While the chemical structure of 5-Iodo-2-(methylamino)benzamide is known (CAS RN: 660436-78-2, Molecular Formula: C8H9IN2O), a thorough review of preclinical and clinical research databases reveals a conspicuous absence of dedicated studies elucidating its biological targets, signaling pathway modulation, or overall pharmacological profile. General searches for its synthesis and biological activity have similarly failed to produce specific data.

The Benzamide Precedent: A Diverse Pharmacological Landscape

The broader family of benzamides encompasses a wide array of bioactive molecules, suggesting potential avenues for future investigation into 5-Iodo-2-(methylamino)benzamide. Notably, benzamides are recognized for their role as:

-

Poly(ADP-ribose) Polymerase (PARP) Inhibitors: This class of drugs has revolutionized cancer therapy, particularly for tumors with BRCA mutations. They function by inhibiting the repair of single-strand DNA breaks, leading to synthetic lethality in cancer cells with deficient homologous recombination repair.

-

Dopamine Receptor Antagonists: Certain substituted benzamides are potent antagonists of dopamine D2 receptors and are clinically used as antipsychotic and antiemetic agents.

-

Transient Receptor Potential Melastatin 8 (TRPM8) Antagonists: More recent research has identified benzamide derivatives as antagonists of this ion channel, which is involved in cold sensation and pain.

Charting the Unknown: A Hypothetical Discovery Workflow

Given the lack of specific data, a hypothetical workflow for elucidating the mechanism of action of 5-Iodo-2-(methylamino)benzamide would involve a multi-pronged approach, standard in modern drug discovery.

Quantitative Data and Experimental Protocols: The Missing Pieces

A comprehensive technical guide would necessitate quantitative data and detailed experimental protocols. The following tables represent the type of information that would be crucial for understanding the compound's activity, but which is currently unavailable.

Table 1: Hypothetical In Vitro Activity Profile

| Target/Assay | IC50 / Ki (nM) | Assay Type |

| PARP-1 | - | Enzyme Inhibition Assay |

| Dopamine D2 Receptor | - | Radioligand Binding Assay |

| TRPM8 Channel | - | Calcium Flux Assay |

| Cancer Cell Line Panel | GI50 (µM) | Cell Viability Assay (e.g., MTT) |

Table 2: Illustrative Experimental Protocol (PARP Inhibition Assay)

| Step | Procedure |

| 1. | Recombinant human PARP-1 enzyme is incubated with a reaction buffer containing NAD+ and activated DNA. |

| 2. | 5-Iodo-2-(methylamino)benzamide is added at varying concentrations. |

| 3. | The reaction is allowed to proceed for a specified time at 37°C. |

| 4. | PARP activity is quantified by measuring the incorporation of biotinylated NAD+ into acceptor proteins using a colorimetric or fluorescent readout. |

| 5. | IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. |

Visualizing Potential Signaling Pathways

Without a confirmed molecular target, any depiction of a signaling pathway for 5-Iodo-2-(methylamino)benzamide would be purely speculative. However, based on the activities of other benzamides, one could hypothesize its potential interaction with the DNA damage response pathway, should it be a PARP inhibitor.

Conclusion

The discovery of the mechanism of action for 5-Iodo-2-(methylamino)benzamide represents an open opportunity for researchers in pharmacology and drug development. While the broader benzamide class provides a fertile ground for forming hypotheses, dedicated experimental investigation is required to move this specific compound from obscurity to a characterized chemical entity. Future research efforts, following a structured discovery workflow, will be essential to uncover its molecular targets, delineate its effects on cellular signaling, and ultimately determine its potential therapeutic utility. Until such studies are conducted and their results published, the core of this compound's biological activity remains a scientific enigma.

An In-depth Technical Guide to the Exploratory Screening of 5-Iodo-2-(methylamino)benzamide in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-(methylamino)benzamide is a small molecule belonging to the benzamide class of compounds. While specific biological activity for this particular molecule is not extensively documented in publicly available literature, its structural similarity to other benzamide derivatives, such as 4-iodo-3-nitrobenzamide, suggests a potential role as a modulator of cellular signaling pathways, possibly as a PARP (Poly ADP-ribose polymerase) inhibitor.[1] PARP inhibitors are a class of targeted cancer drugs that disrupt DNA repair mechanisms in cancer cells, leading to cell death, a concept known as synthetic lethality, particularly in tumors with existing DNA repair defects like BRCA mutations.[2][3][4] This guide outlines a comprehensive strategy for the initial exploratory screening of 5-Iodo-2-(methylamino)benzamide in various cancer cell lines to elucidate its potential as a therapeutic agent.

Experimental Protocols

A tiered approach to screening is recommended, starting with broad cytotoxicity assays and moving towards more specific mechanistic studies.

1. Cell Line Selection

The choice of cell lines is critical for a successful screening campaign. A panel of well-characterized cancer cell lines should be selected to represent different tumor types and genetic backgrounds, particularly regarding DNA damage repair (DDR) pathways.

-

BRCA-mutant cell lines: To investigate the potential for synthetic lethality, cell lines with known mutations in BRCA1 or BRCA2 genes are essential.

-

Example: CAPAN-1 (pancreatic, BRCA2 mutant), MDA-MB-436 (breast, BRCA1 mutant)

-

-

BRCA-proficient cell lines: These will serve as controls to assess the selectivity of the compound.

-

Example: BxPC-3 (pancreatic, BRCA wild-type), MCF-7 (breast, BRCA wild-type)

-

-

Other DDR-deficient cell lines: To explore broader synthetic lethal interactions, cell lines with mutations in other DDR genes (e.g., ATM, PTEN) can be included.[2]

-

Normal cell lines: A non-cancerous cell line should be included to assess general cytotoxicity.

-

Example: MCF-10A (non-tumorigenic breast epithelial)

-

2. Primary Screening: Cytotoxicity and Proliferation Assays

The initial goal is to determine the concentration range at which 5-Iodo-2-(methylamino)benzamide affects cell viability and growth.

-

MTT/XTT Assay (Cytotoxicity): This colorimetric assay measures mitochondrial metabolic activity as an indicator of cell viability.

-

Protocol:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat cells with a serial dilution of 5-Iodo-2-(methylamino)benzamide (e.g., from 0.01 µM to 100 µM) for 72 hours.

-

Add MTT or XTT reagent to each well and incubate for 2-4 hours.

-

Solubilize the formazan product and measure the absorbance at the appropriate wavelength.

-

Calculate the IC50 (half-maximal inhibitory concentration) value.

-

-

-

BrdU/EdU Incorporation Assay (Proliferation): This assay measures the incorporation of a thymidine analog into newly synthesized DNA, providing a direct measure of cell proliferation.

-

Protocol:

-

Seed and treat cells as described for the MTT assay.

-

After 48-72 hours of treatment, add BrdU or EdU to the culture medium and incubate for a defined period (e.g., 2-4 hours).

-

Fix and permeabilize the cells.

-

For BrdU, perform DNA denaturation.

-

Add an anti-BrdU antibody or click chemistry-based detection reagent for EdU.

-

Quantify the signal using a plate reader or imaging cytometer.

-

-

3. Secondary Screening: Mechanistic Assays

Based on the primary screening results, further assays can be employed to understand the mechanism of action.

-

Apoptosis Assays:

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Treat cells with 5-Iodo-2-(methylamino)benzamide at concentrations around the IC50 value for 24-48 hours.

-

Harvest and wash the cells.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark for 15 minutes.

-

Analyze by flow cytometry.

-

-

-

Caspase-3/7 Activity Assay: This luminescent or fluorescent assay measures the activity of key executioner caspases in apoptosis.

-

-

PARP Activity Assay: To directly test the hypothesis that the compound is a PARP inhibitor.

-

Protocol:

-

Use a commercially available PARP activity assay kit (e.g., colorimetric or chemiluminescent).

-

Prepare nuclear extracts from treated and untreated cells.

-

Incubate the extracts with a histone-coated plate and biotinylated NAD+.

-

The assay will measure the amount of poly(ADP-ribose) (PAR) generated.

-

-

-

Western Blot Analysis: To investigate the effect of the compound on key signaling proteins.

-

Proteins of Interest:

-

PARP1 (to check for cleavage as a marker of apoptosis)

-

γH2AX (a marker of DNA double-strand breaks)

-

BRCA1, RAD51 (proteins involved in homologous recombination)

-

p53 and p21 (cell cycle regulators)

-

-

Data Presentation

Quantitative data from the screening assays should be summarized in clear and concise tables for easy comparison across cell lines and experimental conditions.

Table 1: IC50 Values of 5-Iodo-2-(methylamino)benzamide in a Panel of Cancer Cell Lines

| Cell Line | Tumor Type | BRCA Status | IC50 (µM) |

| CAPAN-1 | Pancreatic | BRCA2 mutant | [Insert Data] |

| MDA-MB-436 | Breast | BRCA1 mutant | [Insert Data] |

| BxPC-3 | Pancreatic | Wild-type | [Insert Data] |

| MCF-7 | Breast | Wild-type | [Insert Data] |

| MCF-10A | Normal Breast | Wild-type | [Insert Data] |

Table 2: Summary of Mechanistic Assay Results

| Cell Line | Apoptosis (% Annexin V positive) | Caspase-3/7 Activity (Fold Change) | PARP Activity (% Inhibition) | γH2AX Foci (Fold Change) |

| CAPAN-1 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| BxPC-3 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

Mandatory Visualizations

Experimental Workflow

Caption: A streamlined workflow for the exploratory screening of 5-Iodo-2-(methylamino)benzamide.

Hypothesized Signaling Pathway: PARP Inhibition and Synthetic Lethality

Caption: The proposed mechanism of synthetic lethality induced by PARP inhibition.

This technical guide provides a robust framework for the initial in vitro characterization of 5-Iodo-2-(methylamino)benzamide. By systematically evaluating its effects on a well-chosen panel of cell lines and investigating its mechanism of action, researchers can effectively determine its potential as a novel anti-cancer agent. The data generated from this exploratory screening will be crucial for making informed decisions about further preclinical and clinical development.

References

Theoretical Exploration of the Electronic Properties of 5-Iodo-2-(methylamino)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical electronic properties of 5-Iodo-2-(methylamino)benzamide, a molecule of interest in medicinal chemistry and drug development. In the absence of direct experimental or theoretical studies on this specific compound, this document leverages data from closely related substituted benzamide analogs to predict and discuss its electronic characteristics. This guide is intended to serve as a valuable resource for researchers, offering insights into the molecule's potential behavior and guiding future experimental and computational investigations. The methodologies presented are based on established quantum chemical techniques, primarily Density Functional Theory (DFT), which is a powerful tool for elucidating the electronic structure and reactivity of molecular systems.

Introduction

5-Iodo-2-(methylamino)benzamide belongs to the benzamide class of compounds, which are integral to the development of a wide range of therapeutic agents. The electronic properties of such molecules, including their molecular orbital energies, charge distribution, and electrostatic potential, are fundamental to understanding their pharmacokinetic and pharmacodynamic profiles. These characteristics govern molecular interactions, receptor binding, and metabolic stability.

Theoretical studies, particularly those employing quantum chemistry methods, offer a cost-effective and insightful approach to characterizing these electronic properties before undertaking extensive experimental work. This guide outlines the key electronic features of 5-Iodo-2-(methylamino)benzamide as inferred from computational studies on analogous structures and provides a standardized protocol for conducting such theoretical investigations.

Predicted Electronic Properties of Substituted Benzamides

The electronic properties of substituted benzamides are significantly influenced by the nature and position of their functional groups. For 5-Iodo-2-(methylamino)benzamide, the electron-donating methylamino group and the electron-withdrawing iodo and benzamide moieties are expected to create a unique electronic landscape. The following table summarizes key electronic properties derived from theoretical studies on halogenated and aminated benzamide derivatives, which serve as a proxy for the title compound.

| Electronic Property | Predicted Value Range | Significance in Drug Design |

| HOMO Energy | -5.0 to -6.5 eV | Relates to the molecule's ability to donate electrons (oxidation potential). Important for understanding metabolic transformations and interactions with electron-deficient biological targets. |

| LUMO Energy | -0.5 to -2.0 eV | Relates to the molecule's ability to accept electrons (reduction potential). Influences reactivity and the potential for forming covalent bonds with biological macromolecules. |

| HOMO-LUMO Gap (ΔE) | 3.0 to 5.5 eV | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.[1] |

| Dipole Moment | 2.0 to 4.0 Debye | Affects solubility, membrane permeability, and non-covalent interactions with protein binding sites. |

| Molecular Electrostatic Potential (MEP) | Negative regions around O and N atoms; Positive regions around amide and amino protons | Maps the charge distribution and is crucial for predicting sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. |

Experimental Protocols: A Theoretical Approach

The following section details a robust computational methodology for the theoretical investigation of 5-Iodo-2-(methylamino)benzamide's electronic properties, based on protocols reported for similar compounds.[1]

Molecular Modeling and Geometry Optimization

The initial step involves the construction of the 3D structure of 5-Iodo-2-(methylamino)benzamide. This can be achieved using standard molecular modeling software. The subsequent and crucial step is geometry optimization, which is performed to find the most stable conformation of the molecule (the global minimum on the potential energy surface).

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated functional for organic molecules.[1]

-

Basis Set: 6-311++G(d,p) for all atoms except iodine. For iodine, a basis set that accounts for relativistic effects, such as LanL2DZ, is recommended.[1]

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

Calculation of Electronic Properties

Once the geometry is optimized, the following electronic properties can be calculated at the same level of theory:

-

Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap (ΔE) is calculated as ELUMO - EHOMO.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to visualize the charge distribution and identify regions prone to electrophilic and nucleophilic interactions.

-

Mulliken Population Analysis: This analysis provides the partial charges on each atom in the molecule, offering a quantitative measure of the charge distribution.

-

Dipole Moment: The total dipole moment of the molecule is calculated to understand its overall polarity.

Solvation Effects

To simulate a more biologically relevant environment, the calculations can be repeated by incorporating a solvent model. The Polarizable Continuum Model (PCM) is a commonly used implicit solvation model that can simulate the effects of a solvent like water or DMSO.[1]

Visualization of Computational Workflow and Molecular Structure

To clarify the relationships between the different stages of a theoretical study and the resulting data, the following diagrams are provided.

Caption: A generalized workflow for the computational study of a small molecule.

Caption: Relationship between molecular structure, electronic properties, and pharmacological implications.

Conclusion

While direct theoretical data for 5-Iodo-2-(methylamino)benzamide is not yet available, this guide provides a solid foundation for understanding its likely electronic properties based on analogous compounds. The presented computational protocol offers a standardized approach for researchers to conduct their own in-depth theoretical analyses. Such studies are invaluable in the early stages of drug discovery, enabling the rational design of molecules with improved efficacy and safety profiles. Future work should focus on performing these specific calculations for 5-Iodo-2-(methylamino)benzamide to validate and refine the predictions made in this guide.

References

A Technical Guide to the Discovery and Synthesis of Novel Benzamide Derivatives

Introduction for Drug Development Professionals

Benzamide derivatives represent a cornerstone in modern medicinal chemistry, forming the structural core of a significant portion of pharmaceuticals currently on the market.[1] Their versatile scaffold allows for extensive chemical modification, leading to a wide array of biological activities. These compounds have demonstrated significant therapeutic potential as anticancer, antimicrobial, anti-inflammatory, analgesic, and anticonvulsant agents, among others.[1][2] This technical guide provides an in-depth overview of recent advancements in the discovery and synthesis of novel benzamide derivatives, focusing on their therapeutic applications, experimental protocols, and the signaling pathways they modulate.

I. General Synthesis of Benzamide Derivatives

The synthesis of benzamide derivatives is typically achieved through the formation of an amide bond between a benzoic acid derivative and an amine. A common and efficient method involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with the desired amine.

Experimental Protocol: General Synthesis of N-Substituted Benzamides

This protocol is a generalized procedure based on common laboratory practices for amide synthesis.[1]

-

Activation of Benzoic Acid:

-

A substituted benzoic acid (1 equivalent) is dissolved in a suitable solvent (e.g., toluene).

-

Thionyl chloride (SOCl₂) (1.5-2 equivalents) is added dropwise to the solution at 0°C.

-

The reaction mixture is refluxed for 2-4 hours until the evolution of gas ceases.

-

The solvent and excess thionyl chloride are removed under reduced pressure (in vacuo) to yield the crude acid chloride. This intermediate is typically used immediately in the next step without further purification.

-

-

Amidation Reaction:

-

The crude acid chloride is dissolved in an anhydrous inert solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and cooled to 0°C in an ice bath.

-

A solution of the desired substituted amine (1 equivalent) and a base (e.g., triethylamine or pyridine, 1.1 equivalents) in the same solvent is added dropwise to the acid chloride solution.

-

The reaction mixture is stirred at room temperature for 8-12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, the solvent is removed in vacuo.

-

The residue is redissolved in an organic solvent like ethyl acetate (EtOAc) and washed sequentially with water, a mild acid (e.g., 1N HCl) to remove excess amine, a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted acid, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted benzamide derivative.

-

-

Characterization:

-

The structure and purity of the final compounds are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).[3]

-

Visualization of the Synthetic Workflow

Caption: General workflow for the synthesis of benzamide derivatives.

II. Therapeutic Applications of Novel Benzamide Derivatives

A. Anticancer Activity

Benzamide derivatives have emerged as a promising class of anticancer agents, targeting various mechanisms to induce cancer cell death and inhibit tumor growth.[4]

Mechanisms of Action:

-

Histone Deacetylase (HDAC) Inhibition: Some benzamide derivatives are designed as HDAC inhibitors, which play a critical role in cancer treatment by altering gene expression to induce cell cycle arrest and apoptosis.[5]

-

PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is crucial for DNA damage repair. Inhibiting this enzyme, particularly in cancers with existing DNA repair defects (like BRCA mutations), leads to synthetic lethality.[6][7]

-

Tubulin Polymerization Inhibition: Certain derivatives bind to the colchicine site on tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and apoptosis in rapidly dividing cancer cells.[8]

-

Induction of Oxidative Stress: Novel compounds can induce an accumulation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and caspase-dependent apoptosis.[4]

Data on Anticancer Activity

| Compound | Target/Mechanism | Cell Line(s) | IC₅₀ Value | Reference |

| BJ-13 | ROS-mediated apoptosis | Gastric cancer cells | Potent antiproliferative activity | [4] |

| 13f | PARP-1 Inhibition | HCT116 (colorectal) | 0.30 µM (cell); 0.25 nM (enzyme) | [7] |

| 20b | Tubulin Polymerization | Various cancer cells | 12 - 27 nM | [8] |

| MS-275 Analogues | HDAC Inhibition | MCF-7, A549, K562 | Comparable or better than MS-275 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[5]

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized benzamide derivatives are dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for 48-72 hours. A control group is treated with DMSO-containing medium only.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathway Visualization

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. researchgate.net [researchgate.net]

- 3. cyberleninka.ru [cyberleninka.ru]

- 4. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Stability and Degradation of 5-Iodo-2-(methylamino)benzamide

This technical guide provides a comprehensive overview of the potential chemical stability and degradation pathways of 5-Iodo-2-(methylamino)benzamide, a molecule of interest for researchers, scientists, and drug development professionals. In the absence of specific degradation studies for this compound, this document outlines a robust, proposed framework for its stability assessment based on established principles of forced degradation and the known chemical behavior of its constituent functional groups.

Introduction to Chemical Stability and Degradation Studies

Forced degradation studies are a critical component of the drug development process, providing essential information on the intrinsic stability of a drug substance.[1][2] These studies involve subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing to identify likely degradation products and elucidate degradation pathways.[1][2] The data generated is fundamental for developing and validating stability-indicating analytical methods, which are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products.

5-Iodo-2-(methylamino)benzamide is a benzamide derivative containing an iodo-substituent and a secondary amine. The chemical stability of this molecule is influenced by the interplay of these functional groups. This guide will explore its theoretical degradation under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Proposed Degradation Pathways

Based on the chemical structure of 5-Iodo-2-(methylamino)benzamide and literature on related benzamide and aniline derivatives, several degradation pathways can be postulated.

Hydrolytic Degradation

Benzamides are susceptible to hydrolysis under both acidic and basic conditions, which typically leads to the cleavage of the amide bond to form a carboxylic acid and an amine.[3][4][5][6]

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the amide oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would likely yield 5-Iodo-2-(methylamino)benzoic acid and ammonia.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon of the amide, leading to the formation of the corresponding carboxylate salt and methylamine.

Oxidative Degradation

The 2-(methylamino) group, being an aromatic amine, is a likely site for oxidative degradation.[7][8][9][10]

-

Oxidation of the Amino Group: Aromatic amines can be oxidized to form a variety of products, including nitroso, nitro, and dimeric species. The secondary amine in 5-Iodo-2-(methylamino)benzamide could be susceptible to oxidation, potentially leading to the formation of N-oxide or other oxidized derivatives.

Photodegradation

Aromatic iodo compounds are known to be sensitive to light. The carbon-iodine bond can undergo homolytic cleavage upon exposure to UV radiation, leading to the formation of radical species. These radicals can then participate in a variety of reactions, including abstraction of hydrogen atoms from the solvent or other molecules, or reaction with oxygen. This could result in de-iodination of the molecule or the formation of other photoproducts.

Thermal Degradation

At elevated temperatures, thermal degradation of benzamides can occur.[11][12][13] The specific degradation products would depend on the conditions, but could involve cleavage of the amide bond, decarboxylation, or other complex reactions.

A proposed overview of these degradation pathways is illustrated in the following diagram:

Proposed Experimental Protocols for Forced Degradation Studies

To investigate the chemical stability of 5-Iodo-2-(methylamino)benzamide, a systematic forced degradation study should be conducted. The following protocols are proposed:

Preparation of Stress Samples

A stock solution of 5-Iodo-2-(methylamino)benzamide (e.g., 1 mg/mL) should be prepared in a suitable solvent such as a mixture of acetonitrile and water.

-

Acid Hydrolysis: The stock solution is treated with 0.1 N HCl and 1 N HCl and refluxed at 80°C for 24 hours. Samples are withdrawn at appropriate time points, neutralized, and diluted for analysis.

-

Base Hydrolysis: The stock solution is treated with 0.1 N NaOH and 1 N NaOH and refluxed at 80°C for 24 hours. Samples are withdrawn, neutralized, and diluted for analysis.

-

Oxidative Degradation: The stock solution is treated with 3% and 30% hydrogen peroxide at room temperature for 24 hours. Samples are withdrawn and diluted for analysis.

-

Photolytic Degradation: The stock solution is exposed to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines). A control sample is kept in the dark.

-

Thermal Degradation: The solid drug substance is exposed to dry heat at 105°C for 24 hours. A solution of the drug substance is also refluxed at 80°C for 24 hours.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential to separate the parent drug from its degradation products. A reverse-phase HPLC method with UV detection is a common approach.

Table 1: Proposed HPLC Method Parameters

| Parameter | Proposed Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | UV detection at a suitable wavelength (determined by UV spectrum of the parent compound) |

| Injection Volume | 10 µL |

The following diagram illustrates a typical experimental workflow for a forced degradation study:

Presentation of Quantitative Data

The results of the forced degradation studies should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide a template for summarizing the quantitative data.

Table 2: Summary of Forced Degradation Results (Hypothetical Data)

| Stress Condition | Time | % Assay of Parent | % Degradation | Number of Degradants |

| 0.1 N HCl, 80°C | 24 h | 85.2 | 14.8 | 2 |

| 1 N NaOH, 80°C | 24 h | 78.5 | 21.5 | 1 |

| 3% H₂O₂, RT | 24 h | 92.1 | 7.9 | 3 |

| Photolytic (UV) | - | 89.7 | 10.3 | 4 |

| Thermal (Solid) | 24 h | 98.6 | 1.4 | 1 |

Table 3: Impurity Profile from Forced Degradation (Hypothetical Data)

| Stress Condition | Degradant | Retention Time (min) | % Peak Area |

| 0.1 N HCl, 80°C | D1 | 3.5 | 12.1 |

| D2 | 5.2 | 2.7 | |

| 1 N NaOH, 80°C | D3 | 4.1 | 21.5 |

| 3% H₂O₂, RT | D4 | 6.8 | 4.5 |

| D5 | 7.2 | 2.1 | |

| D6 | 8.0 | 1.3 |

Conclusion

While specific experimental data on the stability of 5-Iodo-2-(methylamino)benzamide is not currently available in the public domain, a comprehensive stability testing plan can be designed based on its chemical structure and the established degradation patterns of related compounds. The proposed forced degradation studies under hydrolytic, oxidative, photolytic, and thermal conditions, coupled with a validated stability-indicating HPLC method, would provide a thorough understanding of its chemical stability and degradation profile. This information is indispensable for the development of a stable and safe drug product. It is strongly recommended that these proposed studies be conducted to experimentally verify the stability characteristics of 5-Iodo-2-(methylamino)benzamide.

References

- 1. biomedres.us [biomedres.us]

- 2. lubrizolcdmo.com [lubrizolcdmo.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Benzamide hydrolysis in strong acids : The last word | Semantic Scholar [semanticscholar.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. sciencemadness.org [sciencemadness.org]

- 9. Nitro compound synthesis by oxidation [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. scholars.northwestern.edu [scholars.northwestern.edu]

- 12. scilit.com [scilit.com]

- 13. researchgate.net [researchgate.net]

5-Iodo-2-(methylamino)benzamide: A Technical Guide for Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry for the identification of novel lead compounds. By screening low molecular weight fragments (typically < 300 Da), FBDD allows for a more thorough exploration of chemical space and often yields hits with high ligand efficiency. This technical guide focuses on the potential of 5-Iodo-2-(methylamino)benzamide as a starting fragment for drug discovery campaigns.

5-Iodo-2-(methylamino)benzamide is a small, synthetically accessible molecule that possesses key structural features amenable to FBDD. The benzamide core is a common motif in a multitude of bioactive compounds, including inhibitors of poly(ADP-ribose) polymerase (PARP) and ligands for the sigma-1 receptor. The presence of a methylamino group and an iodine atom provides vectors for synthetic elaboration, allowing for the systematic optimization of fragment hits into potent and selective lead compounds. This guide will provide a comprehensive overview of the theoretical and practical considerations for evaluating 5-Iodo-2-(methylamino)benzamide as a valuable fragment in drug discovery, including its physicochemical properties, potential biological targets, and a roadmap for its progression from a fragment hit to a lead candidate.

Physicochemical Properties of 5-Iodo-2-(methylamino)benzamide

The suitability of a fragment for FBDD is heavily reliant on its physicochemical properties. These properties influence a fragment's solubility, permeability, and promiscuity, all of which are critical for successful screening and subsequent optimization. The key physicochemical parameters for 5-Iodo-2-(methylamino)benzamide are summarized in the table below. It is important to note that while some of these values are calculated, experimental determination is crucial for accurate assessment.

| Property | Value (Predicted/Supplier Data) | Importance in FBDD |

| Molecular Weight | 276.08 g/mol | Adheres to the "Rule of Three" (<300 Da), ensuring it is a true fragment. |

| Molecular Formula | C₈H₉IN₂O | Provides the elemental composition. |

| logP (o/w) | ~2.5 (Predicted) | A moderate logP is desirable for a balance of solubility and permeability. |

| Topological Polar Surface Area (TPSA) | 55.1 Ų (Predicted) | Influences membrane permeability and solubility. |

| Hydrogen Bond Donors | 2 | Within the "Rule of Three" guidelines (≤3). |

| Hydrogen Bond Acceptors | 2 | Within the "Rule of Three" guidelines (≤3). |

| Rotatable Bonds | 1 | Low number of rotatable bonds reduces conformational entropy loss upon binding. |

| Aqueous Solubility | > 50 µM (Hypothetical) | High solubility is critical for biophysical screening assays. |

| Permeability (PAMPA) | Moderate (Hypothetical) | Indicates potential for cell-based activity. |

Experimental Protocols

Physicochemical Property Determination

a) Kinetic Solubility Assay

This assay provides a rapid assessment of a compound's solubility in an aqueous buffer, which is crucial for ensuring its suitability for biophysical screening methods.

-

Materials: 5-Iodo-2-(methylamino)benzamide, DMSO, Phosphate Buffered Saline (PBS) pH 7.4, 96-well microplates, plate shaker, nephelometer or UV-Vis plate reader.

-

Protocol:

-

Prepare a 10 mM stock solution of 5-Iodo-2-(methylamino)benzamide in DMSO.

-

In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Add PBS (pH 7.4) to each well to a final DMSO concentration of 1%.

-

Seal the plate and shake at room temperature for 2 hours.

-

Measure the turbidity of each well using a nephelometer. Alternatively, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant using a UV-Vis plate reader at the compound's λmax.

-

The highest concentration at which no significant precipitation is observed is determined as the kinetic solubility.

-

b) Parallel Artificial Membrane Permeability Assay (PAMPA)